molecular formula C16H15ClFNS B14399514 8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine CAS No. 87697-04-9

8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine

Cat. No.: B14399514
CAS No.: 87697-04-9
M. Wt: 307.8 g/mol
InChI Key: AIHYBHGZYQDUBP-UHFFFAOYSA-N
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Description

8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that belongs to the class of benzothiazocines. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorophenyl group at the 5th position. Benzothiazocines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized using sulfur and a base to yield the desired benzothiazocine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazocine scaffold .

Scientific Research Applications

8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

87697-04-9

Molecular Formula

C16H15ClFNS

Molecular Weight

307.8 g/mol

IUPAC Name

8-chloro-5-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine

InChI

InChI=1S/C16H15ClFNS/c17-12-5-8-16-15(10-12)19-14(2-1-9-20-16)11-3-6-13(18)7-4-11/h3-8,10,14,19H,1-2,9H2

InChI Key

AIHYBHGZYQDUBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC2=C(C=CC(=C2)Cl)SC1)C3=CC=C(C=C3)F

Origin of Product

United States

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